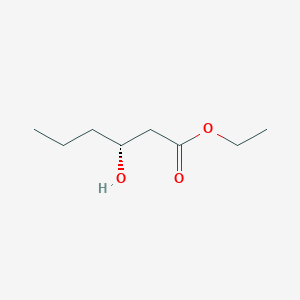

Ethyl (R)-3-hydroxyhexanoate

概述

描述

Ethyl ®-3-hydroxyhexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. Ethyl ®-3-hydroxyhexanoate is particularly notable for its role in various chemical and industrial applications due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl ®-3-hydroxyhexanoate can be synthesized through several methods. One common approach is the esterification of ®-3-hydroxyhexanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Another method involves the use of a carboxylate ion and a primary alkyl halide in an S_N2 reaction. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

In an industrial setting, the production of ethyl ®-3-hydroxyhexanoate often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. Additionally, the removal of water during the reaction can drive the equilibrium towards the formation of the ester .

化学反应分析

Types of Reactions

Ethyl ®-3-hydroxyhexanoate undergoes several types of chemical reactions, including:

Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

Transesterification: Catalysts like sodium methoxide or sulfuric acid.

Major Products

Hydrolysis: ®-3-hydroxyhexanoic acid and ethanol.

Reduction: ®-3-hydroxyhexanol.

Transesterification: Various esters depending on the alcohol used.

科学研究应用

Ethyl (R)-3-hydroxyhexanoate is a compound with a wide array of applications in various scientific and industrial fields, drawing significant interest due to its unique structural and functional properties. This ester, characterized by a pleasant aroma, is utilized in fragrances and flavorings, and its role extends to pharmaceutical synthesis and antiviral research .

Scientific Research Applications

This compound serves as a versatile intermediate in the synthesis of complex molecules, making it valuable in chemical research. Its applications span across biology, where it is studied for its involvement in metabolic pathways and enzyme interactions, and medicine, where it is explored for potential therapeutic properties and as a precursor in drug synthesis.

Fragrances and Flavorings

Esters, including this compound, are well-regarded for their pleasant odors, leading to their use in the fragrance and flavoring industries . this compound is a component of fruit essences used as food additives due to its banana-like aroma.

Antiviral Research

Recent studies have highlighted the antiviral properties of ethyl 3-hydroxyhexanoate (EHX) against viruses like coxsackievirus B . In vitro experiments have demonstrated that EHX can inhibit viral replication by reducing the titer of CVB3 in HeLa cells . Concentrations ranging from 2 to 8 μM have shown progressive inhibition of CVB replication . Furthermore, EHX has been shown to reduce viral RNA levels, indicating its potential as an antiviral agent .

In vivo studies administering 250 mg/kg of EHX to virus-infected mice every 12 hours have been conducted to assess its antiviral efficacy . The effective concentration (EC50) of ethyl 3-hydroxyhexanoate for inhibiting virus replication and the selective index (SI) provide insight into its therapeutic potential.

Chemical Synthesis

This compound is utilized as an intermediate in the synthesis of more complex molecules. It can undergo hydrolysis to produce (R)-3-hydroxyhexanoic acid and ethanol, reduction to form (R)-3-hydroxyhexanol, and transesterification to create various esters depending on the alcohol used.

Biocatalysis

Biocatalysis involves the use of enzymes in organic synthesis and has found applications as an alternative to chemical catalysis . Enzymes such as hydrolases and lipases are used to perform hydrolysis, esterification, and amidation reactions, often with high stereoselectivity .

作用机制

The mechanism of action of ethyl ®-3-hydroxyhexanoate involves its interaction with specific enzymes and receptors in biological systems. The ester can be hydrolyzed by esterases to release ®-3-hydroxyhexanoic acid, which can then participate in various metabolic pathways. The molecular targets and pathways involved include the activation of specific receptors and modulation of enzyme activity .

相似化合物的比较

Ethyl ®-3-hydroxyhexanoate can be compared with other similar esters such as ethyl butanoate and ethyl hexanoate. While all these compounds share the ester functional group, ethyl ®-3-hydroxyhexanoate is unique due to the presence of the hydroxyl group on the third carbon, which imparts different chemical and physical properties.

List of Similar Compounds

- Ethyl butanoate

- Ethyl hexanoate

- Ethyl acetate

- Methyl butanoate

Ethyl ®-3-hydroxyhexanoate stands out due to its specific structural features, making it valuable in various applications across different fields.

生物活性

Ethyl (R)-3-hydroxyhexanoate (EHX) is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This article provides a detailed overview of the biological activity of EHX, supported by research findings, data tables, and case studies.

This compound is an ester derived from 3-hydroxyhexanoic acid. Its chemical formula is C8H16O3, and it is recognized as a volatile compound commonly found in fruits and used as a food additive. The compound's structure is crucial for its biological activity, influencing its interaction with various biological systems.

Antiviral Activity

Recent studies have demonstrated that EHX exhibits significant antiviral properties, particularly against Coxsackievirus B (CVB), a member of the Picornaviridae family. CVB infections are associated with serious health issues such as viral myocarditis and meningitis, and currently, there are no licensed antiviral agents for their treatment.

Research indicates that EHX acts by inhibiting viral RNA replication during the early stages of CVB infection. In vitro studies using HeLa cells showed that EHX significantly reduces the cytopathic effect (CPE) induced by CVB infection. The effective concentration (EC50) of EHX was determined to be 1.2 μM, while the cytotoxic concentration (CC50) was 25.6 μM, resulting in a selective index (SI) of 20.8, indicating a favorable safety profile for potential therapeutic use .

Experimental Findings

The following table summarizes key experimental findings regarding the antiviral activity of EHX:

| Parameter | Value |

|---|---|

| EC50 (Effective Concentration) | 1.2 μM |

| CC50 (Cytotoxic Concentration) | 25.6 μM |

| Selective Index (SI) | 20.8 |

| Virus Type | Coxsackievirus B |

| Cell Line Used | HeLa |

In a dose-response study, EHX was shown to inhibit CVB replication effectively at concentrations ranging from 2 to 8 μM, demonstrating a significant reduction in viral titer both in cell lysates and culture supernatants .

Case Studies

Case Study: Antiviral Efficacy Against CVB

A study aimed at identifying effective antiviral agents against CVB revealed that EHX not only inhibited viral replication but also improved cell viability in infected cultures. The study utilized various concentrations of EHX and measured its effects on both viral load and cell health using MTT assays and microscopy .

- Results : At a concentration of 16 μM, EHX significantly suppressed CVB-induced CPE at both 24 and 48 hours post-infection (hpi), with statistical significance (P < 0.05). This suggests that EHX may serve as a promising candidate for further development as an antiviral agent.

Safety and Regulatory Status

EHX has been approved for use as a food additive, which suggests a favorable safety profile for human consumption. This regulatory status could facilitate its transition into clinical applications for treating viral infections caused by CVB .

属性

IUPAC Name |

ethyl (3R)-3-hydroxyhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRIITRHDCNUHV-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CC(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。